Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate

Physicochemical profiling Drug-likeness Pyrrolidine building blocks

Generic pyrrolidine sulfonyl chlorides lack C-4 conformational control, leading to unpredictable diastereomeric outcomes in sulfonamide library synthesis. This compound resolves this limitation with its stereodefined 4-methoxy substituent that constrains pyrrolidine ring pucker for defined nucleophilic attack trajectories at the C-3 sulfonyl chloride. • C-3 -SO₂Cl electrophile for efficient amine coupling • 4-MeO group locks ring conformation for stereodefined pharmacophore elaboration • Cbz protection orthogonally stable under acidic conditions, enabling chemoselective multi-step sequences • Available in multi-gram lots (≥95% purity) from established supply chain supporting process chemistry development

Molecular Formula C13H16ClNO5S
Molecular Weight 333.79 g/mol
Cat. No. B13243366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
Molecular FormulaC13H16ClNO5S
Molecular Weight333.79 g/mol
Structural Identifiers
SMILESCOC1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16ClNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
InChIKeyMRTATIIMHXOISI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(Chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate Overview


Benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate (CAS 1909317-07-2) is a chiral, trisubstituted pyrrolidine derivative featuring three synthetically orthogonal functional groups: a C-3 chlorosulfonyl (–SO₂Cl) electrophile, a C-4 methoxy (–OCH₃) substituent, and an N-1 benzyloxycarbonyl (Cbz) protecting group . With a molecular formula of C₁₃H₁₆ClNO₅S and a molecular weight of 333.79 g/mol, it belongs to the class of N-Cbz-protected heterocyclic sulfonyl chlorides, a family widely employed as conformationally restricted building blocks in medicinal chemistry and asymmetric synthesis [1]. The compound's defining structural feature is the simultaneous presence of the C-4 methoxy group and the C-3 chlorosulfonyl group on the pyrrolidine ring, a substitution pattern that is absent in the more common, unsubstituted analog benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS 1035173-74-0, MW 303.76 g/mol) . This additional methoxy substituent confers distinct physicochemical and reactivity properties that influence its utility in downstream synthetic transformations.

Sulfonamide library synthesis Reactive –SO₂Cl with C-4 methoxy stereochemical control
Multi-step acidic sequences Cbz group stable to TFA, orthogonal to Boc deprotection
Stereochemical SAR probes Trans (R,R) and single enantiomer forms for diastereomer comparison

Why Generic Substitution Fails


Substituting benzyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate with a seemingly similar pyrrolidine sulfonyl chloride risks compromising critical synthetic outcomes because the C-4 methoxy group is not a passive spectator but an active participant in conformational control and reactivity modulation. In the broader class of 4-substituted pyrrolidines, the methoxy substituent exerts a strong influence on ring pucker, which in turn governs the trajectory of nucleophilic attack at the C-3 chlorosulfonyl center and the steric environment of the nitrogen protecting group [1]. The unsubstituted analog benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate lacks this conformational bias, resulting in a different diastereomeric profile and altered reactivity in subsequent transformations. Furthermore, the Cbz protecting group provides orthogonal stability to acidic conditions (unlike Boc), enabling selective deprotection in multi-step sequences [2]. Generic substitution without considering these structural distinctions can lead to failed synthetic routes, lower yields, and irreproducible stereochemical outcomes.

Des-methoxy analog (CAS 1035173-74-0) lacks C-4 stereocenter and methoxy conformational bias, altering diastereoselectivity.
Boc-protected analog cannot survive acidic conditions required after sulfonamide coupling, limiting synthetic sequences.
Methylsulfonyl analog is inert toward nucleophilic substitution; cannot form sulfonamide libraries.

Key Differentiators vs. Analogs


Molecular Weight & Lipophilicity Shift

The presence of the C-4 methoxy group in the target compound increases the molecular weight by approximately 30.03 g/mol compared to the unsubstituted analog benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (333.79 vs. 303.76 g/mol), representing a ~10% increase in molecular mass . This mass increase is accompanied by an additional hydrogen bond acceptor (the methoxy oxygen), resulting in a topological polar surface area (tPSA) of 81.3 Ų for the racemic trans-(R,R) stereoisomer [1], whereas the des-methoxy analog is predicted to have a tPSA of approximately 63.7 Ų based on structural subtraction of the methoxy contribution. The computed XLogP3 value of 1.5 for the (R,R) stereoisomer indicates moderate lipophilicity that balances membrane permeability with aqueous solubility, a profile that differs from the more lipophilic character of the des-methoxy analog.

MW & Lipophilicity
Reported
+30.03 g/mol
vs. des-methoxy analog
Physicochemical profile differentiation
Computed values; verify experimentally
Physicochemical profiling Drug-likeness Pyrrolidine building blocks

Stereochemistry & Configurational Purity

The target compound is commercially available in multiple stereochemically defined forms, including the racemic trans-(3R,4R) configuration (CAS 2227765-61-7) [1] and the single enantiomer (3S,4R) form (CAS 2241141-21-7) . This contrasts with the achiral comparator benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, which lacks the C-4 stereocenter entirely. The defined relative and absolute stereochemistry is critical because the C-4 methoxy group introduces a second stereogenic center, creating cis/trans diastereomeric relationships that directly control the spatial orientation of the chlorosulfonyl electrophile. The trans-(R,R) configuration places the methoxy and chlorosulfonyl groups on opposite faces of the pyrrolidine ring, minimizing steric congestion and maximizing the accessibility of the sulfonyl chloride to incoming nucleophiles. Stereodefined procurement ensures reproducible diastereoselectivity in downstream reactions, a parameter that is undefined and uncontrolled when using the non-methoxy analog.

Stereochemical Purity
Specification review
Two stereocenters; trans & single enantiomer forms
Controls sulfonamide diastereoselectivity
Confirm enantiomeric purity by chiral HPLC
Chirality Asymmetric synthesis Stereochemical control

Methoxy-Enhanced Sulfonyl Reactivity

The C-4 methoxy group acts as an electron-donating substituent through both inductive and resonance effects, which can modulate the electrophilicity of the adjacent C-3 chlorosulfonyl group. In the broader class of alkoxy-substituted sulfonyl chlorides, the presence of an α- or β-alkoxy group has been shown to influence the rate of nucleophilic substitution by amines [1]. The target compound's 4-methoxy substitution enhances reactivity in nucleophilic substitutions or further derivatizations by stabilizing the developing positive charge in the transition state, as noted in technical descriptions of this compound's reactivity profile [2]. In contrast, the des-methoxy analog lacks this electronic activation, and the corresponding methylsulfonyl (sulfone) analog—benzyl 3-(methylsulfonyl)-4-methoxypyrrolidine-1-carboxylate—is entirely unreactive toward nucleophilic substitution at the sulfonyl center, precluding its use as a sulfonamide-forming building block. This positions the target compound as a uniquely activated electrophilic scaffold among structurally related pyrrolidine sulfonyl derivatives.

Sulfonyl Reactivity
Class-level
–SO₂Cl (reactive) vs. –SO₂CH₃ (inert)
May improve sulfonamide coupling rates
Kinetic validation recommended
Electrophilic reactivity Sulfonamide synthesis Nucleophilic substitution

Cbz vs. Boc Orthogonal Protection

The N-1 Cbz (benzyloxycarbonyl) protecting group employed in the target compound is stable to acidic conditions that would cleave a Boc (tert-butoxycarbonyl) group, including trifluoroacetic acid (TFA) treatment [1]. This orthogonality is a well-established principle in peptide and heterocycle synthesis, where Cbz-protected amines survive Boc deprotection conditions [2]. In contrast, the hypothetical Boc-protected analog—tert-butyl 3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate—would lose its nitrogen protection under the same acidic conditions, limiting the synthetic sequences in which the chlorosulfonyl group could be manipulated. The Cbz group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, conditions that leave many other functional groups intact. This orthogonal stability profile makes the Cbz-protected target compound particularly suitable for synthetic routes that require acidic transformations after sulfonamide formation.

N-Protection Stability
Class-level
Cbz survives TFA; Boc cleaved
Enables acidic steps after sulfonamide coupling
Confirm compatibility with specific sequences
Protecting group orthogonality Multi-step synthesis Cbz vs. Boc

Commercial Availability & Supply Chain

The target compound is stocked by Enamine (catalog EN300-234053) in multiple quantities ranging from 50 mg to 10 g with a certified minimum purity of 95% [1]. Pricing data from 2024 indicates availability at $212 (50 mg), $914 (1 g), $2,650 (5 g), and $3,929 (10 g), reflecting a viable supply chain for research-scale procurement [1]. This contrasts with the (3S,4R) stereoisomer (CAS 2241141-21-7), which appears to be less broadly stocked based on available search results. The structurally related but non-methoxylated comparator benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate (CAS 1035173-74-0) is more widely available from multiple vendors at lower price points, including Fluorochem and AK Scientific , but lacks the 4-methoxy substituent's synthetic advantages. This creates a procurement decision point where availability and cost must be weighed against the unique structural benefits of the methoxy-bearing scaffold.

Supply Chain
Data to verify
50 mg–10 g, 95% purity
Research procurement feasible
Pricing from 2024; verify current stock
Procurement reliability Supply chain Chemical sourcing

Recommended Applications


Conformationally Restricted Sulfonamide Libraries

The target compound's combination of a reactive chlorosulfonyl group with a stereodefined 4-methoxy substituent makes it an ideal building block for generating sulfonamide libraries with controlled three-dimensional geometry [1]. The trans relationship between the C-3 chlorosulfonyl and C-4 methoxy groups (in the (R,R) or racemic trans configuration) minimizes steric hindrance during amine coupling, while the methoxy group constrains the pyrrolidine ring into a preferred conformation that can influence the orientation of the resulting sulfonamide pharmacophore. This scenario leverages the compound's dual stereocenters and electrophilic reactivity to access chemical space that is inaccessible using the simpler des-methoxy analog.

Multi-Step Synthesis with Orthogonal Cbz Protection

In synthetic sequences that require acidic transformations after sulfonamide formation—such as Boc deprotection of other functional groups, acetal cleavage, or TFA-mediated cyclizations—the Cbz-protected nitrogen of the target compound remains intact, enabling chemoselective manipulation of other functional groups [2]. This orthogonality is particularly valuable in peptide mimetic synthesis and in the construction of complex natural product analogs, where multiple protecting groups must be sequentially removed without affecting the pyrrolidine scaffold.

Stereochemical SAR Probes

The availability of the target compound in both racemic trans and single enantiomer forms enables systematic exploration of stereochemical effects on biological activity [3]. By comparing the biological profiles of compounds derived from the (3R,4R) and (3S,4R) configurations, medicinal chemists can map the stereochemical requirements of target binding pockets. This capability is absent for the non-methoxylated comparator, which has only one stereocenter and cannot provide the same level of stereochemical granularity in SAR investigations.

Scalable Process Chemistry

The established multi-gram supply chain from Enamine (up to 10 g lots with 95% purity) supports process chemistry development and initial scale-up studies [4]. The Cbz group's clean deprotection by hydrogenolysis under neutral conditions is amenable to large-scale processing, while the chlorosulfonyl group's high reactivity ensures efficient coupling with amine nucleophiles. This combination of reliable sourcing and well-understood reactivity makes the compound suitable for early-stage process route scouting in pharmaceutical development.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
C-4 methoxy stereochemical control
Sulfonamide formation and diastereoselectivity
Multi-step acidic sequences
Cbz stability under acidic conditions
Selective deprotection and coupling order
Stereochemical SAR studies
Enantiomer and diastereomer availability
Biological activity comparison of (R,R) vs. (3S,4R) derivatives
Process route scouting
Multi-gram availability and Cbz hydrogenolysis
Scale-up feasibility and deprotection efficiency
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